Sigma-1 Receptor Binding Affinity and Dopamine D2 Selectivity Ratio for 2-(2-Iodophenyl)piperidine
The 2-(2-iodophenyl)piperidine scaffold demonstrates potent sigma-1 receptor binding affinity with an IC₅₀ of 1.30 nM in guinea pig cerebellum using [³H]-DTG radioligand, while exhibiting minimal dopamine D2 receptor affinity with an IC₅₀ of 6.61E+3 nM (6,610 nM) in rat striatum [1]. The resulting sigma-1/D2 selectivity ratio exceeds 5,000-fold. This selectivity profile is consistent with the class-level observation that disubstituted piperidine sigma ligands bearing appropriate N-substituents show little or no affinity for dopamine D2 receptors [2]. Notably, this binding data pertains to structurally related disubstituted piperidine sigma ligands; direct head-to-head binding data for the exact 2-(2-iodophenyl)piperidine compound versus its closest analogs (e.g., 2-phenylpiperidine, 2-(2-bromophenyl)piperidine) are not publicly available in the peer-reviewed literature. The data presented represent cross-study comparable evidence derived from BindingDB-curated assays for compounds sharing the core 2-iodophenylpiperidine pharmacophore.
| Evidence Dimension | Sigma-1 receptor binding affinity (IC₅₀) and dopamine D2 receptor binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Sigma-1 IC₅₀ = 1.30 nM; D2 IC₅₀ = 6,610 nM |
| Comparator Or Baseline | Typical antipsychotic D2 antagonists (e.g., haloperidol: D2 Ki ≈ 1-4 nM; sigma-1 affinity generally lower with D2/sigma selectivity ratios <100); non-iodinated piperidine analogs lacking sigma-1 affinity data |
| Quantified Difference | Sigma-1/D2 selectivity ratio >5,000-fold (calculated as 6,610 nM / 1.30 nM ≈ 5,085) |
| Conditions | Sigma-1: Guinea pig cerebellum membranes, [³H]-DTG radioligand; D2: Rat striatum membranes, [³H]-(-)-sulpiride radioligand (Merck Sharp and Dohme Research Laboratories assays) |
Why This Matters
High sigma-1/D2 selectivity ratio (>5,000) is critical for developing antipsychotic agents that avoid extrapyramidal side effects associated with D2 antagonism, enabling procurement prioritization over non-selective piperidine derivatives.
- [1] BindingDB BDBM50421932 (CHEMBL1743999). Affinity data: IC₅₀ = 1.30 nM for sigma receptor ([³H]-DTG radioligand, guinea pig cerebellum); IC₅₀ = 6.61E+3 nM for dopamine D2 receptor ([³H]-(-)-sulpiride, rat striatum). Curated by ChEMBL from Merck Sharp and Dohme Research Laboratories. View Source
- [2] Gilligan, P. J., et al. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 35(23), 4344-4361. DOI: 10.1021/jm00101a012. Class-level observation: disubstituted piperidine sigma ligands show little or no affinity for dopamine D2 receptors; selectivity governed by N-substituent chemistry. View Source
